GW 501516 Méthyl Ester

Vue d'ensemble

Description

GW 501516 Methyl Ester: is a synthetic compound known for its role as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound is a derivative of GW 501516, which was initially developed for the treatment of metabolic and cardiovascular diseases. its development was halted due to safety concerns, particularly its potential to cause cancer in animal studies .

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate exhibit promising anticancer properties. The thiazole moiety is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies have shown that derivatives can target specific pathways involved in tumor growth and metastasis .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

3. Antimicrobial Properties

There is evidence supporting the antimicrobial activity of thiazole-based compounds against a range of bacterial and fungal pathogens. This property could be exploited in developing new antimicrobial agents to combat resistant strains .

Agricultural Applications

1. Pesticide Development

Methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate may serve as a precursor for developing novel pesticides. Its structural characteristics allow for modifications that can enhance efficacy against specific pests while minimizing environmental impact .

2. Plant Growth Regulators

Research into plant growth regulators has identified thiazole derivatives as potential agents to enhance plant growth and yield. These compounds can influence hormonal pathways in plants, promoting better root development and stress resistance .

Case Studies

Mécanisme D'action

Target of Action

GW 501516 Methyl Ester, also known as Cardarine , is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ) . It displays high affinity and potency for PPARδ with over 1,000-fold selectivity over PPARα and PPARγ .

Mode of Action

The compound interacts with its target, PPARδ, by binding to it . This binding recruits the coactivator PGC-1α . The activation of PPARδ regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue . It also plays a major role in the metabolic adaptations to a western diet characterized by an excessive amount of saturated fat .

Biochemical Pathways

GW 501516 Methyl Ester activates some of the same pathways activated through exercise . It has been investigated as a potential treatment for obesity, diabetes, dyslipidemia, and cardiovascular disease . The activation of PPARδ may cause the body to increase its use of fatty acids for energy, leading to a reduction in body fat .

Result of Action

The activation of PPARδ by GW 501516 Methyl Ester has been shown to have several molecular and cellular effects. It regulates fatty acid oxidation in various tissues, promotes an increase of muscle oxidative capability, and plays a significant role in metabolic adaptations . These effects suggest potential therapeutic applications in the treatment of conditions like obesity and cardiovascular disease .

Action Environment

The action, efficacy, and stability of GW 501516 Methyl Ester can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO is 20 mg/mL, indicating that it can be stored in a DMSO solution . The storage temperature is also crucial for maintaining the compound’s stability, with a recommended storage temperature of -20°C .

Analyse Biochimique

Biochemical Properties

GW 501516 Methyl Ester is known to interact with the PPARδ receptor . It has a high affinity and potency for PPARδ . The activation of PPARδ by GW 501516 Methyl Ester leads to changes in the expression of genes involved in energy metabolism .

Cellular Effects

GW 501516 Methyl Ester has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to retard weight gain through fatty acid catabolism in adipose tissue and skeletal muscles .

Molecular Mechanism

The molecular mechanism of action of GW 501516 Methyl Ester involves its binding to the PPARδ receptor . This binding leads to the activation of the receptor, which in turn influences the expression of genes involved in energy metabolism .

Dosage Effects in Animal Models

In animal models, the effects of GW 501516 Methyl Ester have been shown to vary with different dosages . High doses of the drug given to mice dramatically improved their physical performance . It was also found that the drug caused cancer to develop rapidly in several organs at dosages of 3 mg/kg/day in both mice and rats .

Metabolic Pathways

GW 501516 Methyl Ester is involved in the regulation of metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Given its role as a PPARδ agonist, it is likely that it interacts with transporters or binding proteins that influence its localization or accumulation .

Subcellular Localization

As a PPARδ agonist, it is likely that it is localized to the nucleus, where it binds to the PPARδ receptor and influences gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of GW 501516 Methyl Ester involves several steps, starting from the basic building blocksThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: : Industrial production of GW 501516 Methyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: : GW 501516 Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

GW 501516: The parent compound, also a PPARδ agonist, with similar effects but higher safety concerns.

SR9009: Another compound that targets metabolic pathways but through a different mechanism involving Rev-ErbA-α activation.

Bezafibrate: A PPAR agonist with broader activity, affecting PPARα, PPARγ, and PPARδ.

Uniqueness: : GW 501516 Methyl Ester is unique due to its high selectivity for PPARδ, making it a valuable tool for studying the specific effects of PPARδ activation without the broader effects seen with other PPAR agonists .

Activité Biologique

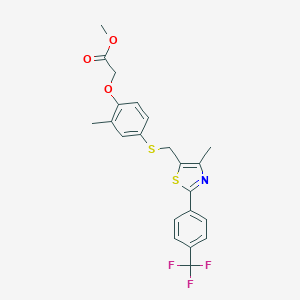

Methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate, commonly referred to as a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes thiazole and phenoxy moieties, which are known to influence various biological pathways.

- IUPAC Name : 2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic acid

- Molecular Formula : C21H18F3NO3S2

- CAS Number : 317318-70-0

- Molecular Weight : 453.51 g/mol

- Purity : ≥98% .

The biological activity of this compound is primarily attributed to its role as a PPARδ (Peroxisome Proliferator-Activated Receptor delta) agonist. PPARδ is a nuclear receptor that regulates genes involved in fatty acid metabolism and energy homeostasis. By activating PPARδ, the compound enhances fatty acid oxidation and improves lipid profiles, which may have implications for metabolic disorders .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells. The presence of electron-donating groups, such as methyl or methoxy on the aromatic rings, enhances their antitumor activity .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl Thiazole Derivative | U251 (glioblastoma) | <10 | |

| Methyl Thiazole Derivative | WM793 (melanoma) | <30 | |

| Doxorubicin | Various | 0.5 |

Anti-inflammatory Activity

Compounds containing thiazole rings have also been studied for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is crucial for developing therapeutics for chronic inflammatory diseases .

Cardiovascular Effects

Research on related compounds suggests potential cardiovascular benefits through the modulation of lipid metabolism and reduction of atherosclerotic plaque formation. The activation of PPARδ is linked to improved cardiovascular health by enhancing lipid profiles and reducing inflammation .

Study 1: Antitumor Efficacy

In a comparative study, a series of thiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The derivatives exhibited potent activity, with one compound showing an IC50 value significantly lower than that of doxorubicin, suggesting that structural modifications can lead to enhanced antitumor properties .

Study 2: Metabolic Effects in Animal Models

Animal studies demonstrated that administration of PPARδ agonists led to increased fatty acid oxidation rates and improved metabolic profiles in models of obesity and diabetes. These findings support the potential use of methyl thiazole derivatives in managing metabolic disorders .

Propriétés

IUPAC Name |

methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO3S2/c1-13-10-17(8-9-18(13)29-11-20(27)28-3)30-12-19-14(2)26-21(31-19)15-4-6-16(7-5-15)22(23,24)25/h4-10H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODOIZHAPCCMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460389 | |

| Record name | GW 501516 Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317318-69-7 | |

| Record name | GW 501516 Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.